4-(4-Propoxyphenyl)piperidine
Description
4-(4-Propoxyphenyl)piperidine is a piperidine derivative characterized by a phenyl ring substituted with a propoxy group at the para position, linked to the piperidine nitrogen. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including ion channels, receptors, and enzymes . The propoxyphenyl moiety may enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug development .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(4-propoxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-2-11-16-14-5-3-12(4-6-14)13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3 |
InChI Key |
OJFRDMPRXXIHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Piperidine vs. Morpholine/Piperazine : In EP2 receptor modulators (), piperidine is essential for activity in benzamide derivatives, whereas morpholine retains potency in pyrimidine-based scaffolds .
- Substituent Position : Para-substituted fluorobenzamide derivatives (e.g., CID890517) show higher EP2 potentiation compared to meta/ortho analogs, highlighting the importance of substituent orientation .
- Hydrophobic vs. Polar Groups : The propoxyphenyl group in 4-(4-Propoxyphenyl)piperidine may balance lipophilicity, while hydroxylated analogs (e.g., ) improve water solubility and reduce toxicity .
Key Research Findings
- Antimicrobial Potential: Quinazoline-piperidine hybrids () demonstrate efficacy against S. aureus NorA efflux pumps, with MIC values <1 µg/mL .
- Neurological Targets: Hydroxyl and benzyl substitutions () enhance NMDA receptor selectivity, achieving nanomolar IC₅₀ values while minimizing side effects .
- Metabolic Stability : Fluorinated derivatives () exhibit improved metabolic resistance in preclinical studies, critical for CNS drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
